Ethanone, 1-[3-chloro-2-(methylthio)phenyl]-
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Overview
Description
Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- is an organic compound with the molecular formula C9H9ClOS It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-(methylthio)aniline.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Catalysts like aluminum chloride or iron(III) chloride are used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
- Ethanone, 1-[3-chloro-4-methoxyphenyl]-
- Ethanone, 1-[3-chloro-2-methoxyphenyl]-
- Ethanone, 1-[3-chloro-4-methylthio)phenyl]-
Comparison: Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- is unique due to the presence of both chlorine and methylthio substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
89604-36-4 |
---|---|
Molecular Formula |
C9H9ClOS |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(3-chloro-2-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 |
InChI Key |
IZSZXPANIKXGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)SC |
Origin of Product |
United States |
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